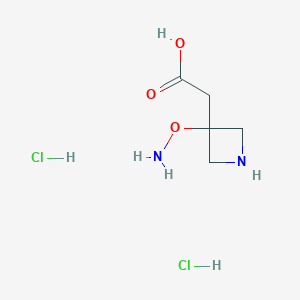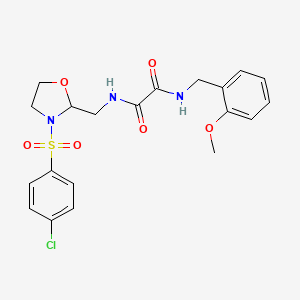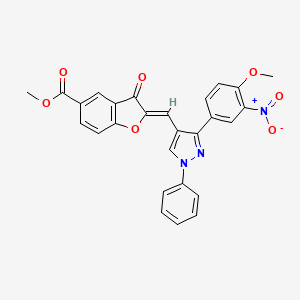![molecular formula C20H18N4O3S2 B2993570 N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide CAS No. 325822-83-1](/img/structure/B2993570.png)
N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide” is characterized by the presence of a quinoxalin-2-yl group, an ethoxyphenyl group, and a thiophene-2-sulfonamide group. The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography .Physical And Chemical Properties Analysis
“N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide” has a molecular weight of 426.51. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the sources I found .Scientific Research Applications
Antibacterial Activity
Quinoxaline derivatives, including those similar in structure to N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide, have been investigated for their antibacterial properties. For instance, novel quinoxaline sulfonamides synthesized through a green synthesis approach exhibited notable antibacterial activities against Staphylococcus spp. and Escherichia coli bacteria. These findings suggest potential applications in developing new antibacterial agents (Alavi et al., 2017).
Anticancer Agents
Another area of interest is the development of anticancer agents. A study on thiophene derivatives containing sulfonamide, among other moieties, showed that these compounds demonstrated cytotoxic activities against human breast cancer cell lines. This indicates the potential use of similar compounds, including N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide, in cancer treatment strategies (Ghorab et al., 2014).
COVID-19 Drug Applications
Research exploring the reactivity of quinoxaline sulfonamides against COVID-19 has been conducted, suggesting their potential in addressing the pandemic. Antimalarial sulfonamides were examined for their antimalarial activity and characterized for their ADMET properties. The study found that the synthesized sulfonamide had excellent antimalarial activity and also suggested a potential application in COVID-19 drug development due to the antiviral properties of quinoxaline derivatives (Fahim & Ismael, 2021).
Drug Metabolism
The application of biocatalysis in drug metabolism, particularly in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, underscores the role of similar sulfonamide derivatives in medicinal chemistry. This approach facilitates the generation of metabolites for structural characterization and supports the understanding of drug behavior in clinical investigations (Zmijewski et al., 2006).
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities against many targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to changes that can result in various biological effects .
Biochemical Pathways
Quinoxaline derivatives have been reported to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities .
Safety and Hazards
properties
IUPAC Name |
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-2-27-15-11-9-14(10-12-15)21-19-20(23-17-7-4-3-6-16(17)22-19)24-29(25,26)18-8-5-13-28-18/h3-13H,2H2,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLYSHQTBIKJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2993488.png)


![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2993493.png)

![N-cyclopentyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2993495.png)


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2993500.png)

![2-(3,5-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2993503.png)


![1-(Oxolan-2-ylmethyl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea](/img/structure/B2993510.png)